3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-25-19-6-4-5-7-21(19)30-20-9-8-15(12-18(20)23(25)27)24-22(26)14-10-16(28-2)13-17(11-14)29-3/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKOZWWUXXHNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors, such as 2-aminobenzophenone derivatives and ortho-substituted phenols. The reaction is often catalyzed by acids or bases under reflux conditions.
Introduction of the dimethoxy groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Amidation reaction: The final step involves the formation of the benzamide moiety through an amidation reaction between the dibenzo[b,f][1,4]oxazepine derivative and 3,5-dimethoxybenzoic acid or its derivatives. This reaction is typically carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating central nervous system disorders, such as schizophrenia and bipolar disorder, due to its interaction with dopamine receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. One of the primary targets is the dopamine D2 receptor, where the compound acts as an antagonist. By binding to this receptor, it inhibits the action of dopamine, which can modulate neurotransmission and alleviate symptoms of certain psychiatric disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties, synthesized and characterized in the provided evidence:
Key Comparisons
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzamide group in Compound 10 (electron-withdrawing) showed potent antigiardial activity (IC50 ~1 µM), while the 3,5-dimethoxybenzamide group (electron-donating) in the target compound may enhance solubility or alter binding kinetics due to methoxy’s polarizability .
- Positional Isomerism : Substitution at the 2-position (target compound) vs. 8-position (Compound 10) influences steric interactions with biological targets. For example, the 8-position in Compound 10 allows optimal alignment with antigiardial enzyme pockets .
Synthetic Efficiency The target compound’s synthesis would likely follow protocols similar to Compound 10 (T3P-mediated amidation, yielding >90% purity) .
Heteroatom Variation (Oxazepine vs. Thiazepine)
- The thiazepine analog in (sulfur atom) exhibited D2 receptor selectivity (Ki: 15 nM), whereas oxazepine derivatives (oxygen atom) like Compound 10 show broader antigiardial activity. This suggests heteroatom choice modulates target specificity .
Analytical Data Consistency
- HRMS and LCMS data for analogs (e.g., Compound 10: m/z 379.0844; 8c: m/z 409.1321) align with theoretical values, indicating reliable synthetic and characterization protocols applicable to the target compound .
Research Implications and Limitations
- Unanswered Questions: No direct data on the target compound’s solubility, metabolic stability, or toxicity exist in the evidence.
- Contradictions : Thiazepine derivatives () show higher D2 receptor affinity than oxazepines, but oxazepines () dominate in antiparasitic applications. This highlights scaffold-dependent biological profiles.
Biological Activity
3,5-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, including cytotoxicity, antibacterial effects, and other pharmacological activities, supported by relevant data and case studies.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its cytotoxic effects against various cancer cell lines and its potential as an antibacterial agent .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's effects on different cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound was tested on several cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia).
- IC50 Values : The IC50 values for the compound ranged from 29 µM to 130 µM , indicating moderate cytotoxicity against these cell lines. For example, in HeLa cells, the IC50 was found to be approximately 29 µM , suggesting significant potential for further development as an anticancer agent .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Preliminary studies indicate:
- Target Bacteria : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged between 15 µg/mL to 60 µg/mL , demonstrating its potential as an antibacterial agent .
The mechanism of action for this compound is believed to involve interaction with specific biological macromolecules such as proteins and nucleic acids. This interaction may modulate the activity of enzymes or receptors involved in critical signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. Below is a summary table highlighting key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxy-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin)benzamide | Contains methoxy groups | Anticancer properties |
| 2-Methyl-N-(11-oxo-dibenzo[b,f][1,4]oxazepin)benzamide | Lacks methoxy groups | Lower cytotoxicity |
| Dibenzo[b,f][1,4]oxazepine derivatives | Fused ring system | Neuroprotective effects |
Case Studies and Research Findings
Several studies have been conducted to explore the pharmacological effects of this compound:
- Study on Cancer Cells : A study published in Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against HeLa cells with an IC50 value of 29 µM .
- Antibacterial Efficacy : Another research article highlighted its effectiveness against Staphylococcus aureus and Escherichia coli with MIC values indicating strong antibacterial potential .
- Pharmacokinetics Study : A pharmacokinetics study demonstrated that after administration in animal models, the compound exhibited favorable absorption and distribution characteristics .
Q & A
Q. Example Protocol :
Dissolve 0.001 mol of a substituted triazole or thiouracil derivative in ethanol.
Add 0.001 mol of a substituted benzaldehyde and 5 drops of glacial acetic acid.
Reflux for 4–12 hours, evaporate under reduced pressure, and crystallize the product .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
Comprehensive characterization requires:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1719 cm⁻¹, NH at ~3217 cm⁻¹) .
- NMR : Use - and -NMR in DMSO-d6 to resolve methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and carbonyl carbons (δ ~165–171 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 386–403 for related compounds) and fragmentation patterns .
Data Interpretation Tip : Cross-reference spectral data with analogous dibenzoxazepine derivatives to resolve overlapping signals .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Contradictions in bioactivity (e.g., inconsistent IC50 values) may arise from:
- Experimental Variability : Standardize assay conditions (e.g., pH, solvent controls) to minimize batch-to-batch variability .
- Structural Isomerism : Confirm the absence of regioisomers via HPLC or chiral chromatography .
- Theoretical Validation : Use molecular docking to correlate observed activities with binding affinities to target receptors (e.g., kinase or GPCR models) .
Case Study : For thiouracil derivatives, discrepancies in antioxidant activity were resolved by correlating substituent electronic effects with redox potentials .
Advanced: What in silico strategies predict the environmental fate of this compound?
Answer:
Environmental impact assessments require:
- Physicochemical Properties : Calculate logP (lipophilicity), water solubility, and pKa using tools like EPI Suite or ADMET Predictor™ .
- Degradation Pathways : Simulate hydrolysis (pH-dependent), photolysis (UV-Vis spectra), and biodegradation (OECD 301F models) .
- Ecotoxicology : Use QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity to aquatic organisms .
Experimental Validation : Couple simulations with lab studies on abiotic/biotic degradation in soil-water systems .
Methodological: How to design a study evaluating the compound’s mechanism of action?
Answer:
Adopt a multi-tiered approach:
In Vitro Assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays .
Cellular Models : Use CRISPR-edited cell lines to knock out putative targets and confirm phenotypic rescue .
Omics Integration : Perform transcriptomics/proteomics to identify differentially expressed pathways post-treatment .
Theoretical Framework : Link results to existing hypotheses (e.g., oxidative stress modulation or epigenetic regulation) .
Data Integration : Apply systems biology tools (e.g., STRING or KEGG) to map interactomes .
Advanced: What strategies mitigate challenges in crystallizing this compound?
Answer:
Crystallization hurdles (e.g., low yield or poor crystal quality) can be addressed via:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (water, hexane) .
- Additives : Use ionic liquids or surfactants to stabilize nucleation .
- Temperature Gradients : Slow cooling from reflux to 4°C enhances crystal lattice formation .
Validation : Confirm crystal structure via X-ray diffraction and compare with predicted PXRD patterns .
Methodological: How to analyze structure-activity relationships (SAR) for derivatives?
Answer:
SAR studies require:
- Library Design : Synthesize derivatives with systematic substituent variations (e.g., methoxy → ethoxy, halogenation) .
- Data Clustering : Use PCA or hierarchical clustering to group compounds by activity profiles .
- 3D-QSAR : Build CoMFA/CoMSIA models to map electrostatic and steric contributions to bioactivity .
Example : For benzodiazepines, electron-withdrawing groups at C-3 enhanced binding to GABA receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
